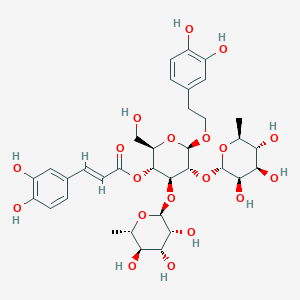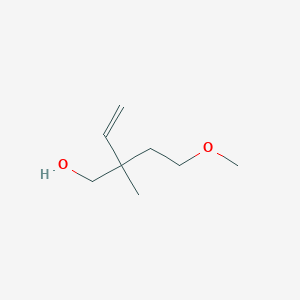
1-(2,2,2-Trifluoroethyl)piperazine-2,6-dione hydrochloride
Übersicht
Beschreibung
“1-(2,2,2-Trifluoroethyl)piperazine” is a chemical compound with the CAS Number 13349-90-1 . It has a molecular weight of 168.16 . The compound is stored in a dark place, under an inert atmosphere, at room temperature . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “1-(2,2,2-Trifluoroethyl)piperazine” is1S/C6H11F3N2/c7-6(8,9)5-11-3-1-10-2-4-11/h10H,1-5H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The boiling point of “1-(2,2,2-Trifluoroethyl)piperazine” is 151-152 °C . Its density is predicted to be 1.139±0.06 g/cm3 . The compound is stored in a dark place, under an inert atmosphere, at room temperature . The pKa is predicted to be 8.85±0.10 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Drug Synthesis
This compound serves as a versatile intermediate in the synthesis of a wide range of pharmaceutical drugs. Its unique structure allows for the creation of antiviral, antihistamine, and antipsychotic medications. The trifluoroethyl group in particular can enhance the lipophilicity of the resulting drugs, potentially improving their pharmacokinetic properties .
Neurological Disease Mitigation
Emerging research suggests potential applications in the treatment of neurological diseases. The compound’s ability to cross the blood-brain barrier could make it a valuable precursor in developing treatments for conditions such as Alzheimer’s disease and Parkinson’s disease .
Chemical Derivatization
In analytical chemistry, 1-(2,2,2-Trifluoroethyl)piperazine-2,6-dione HCl can be used for the derivatization of carboxylic acids. This process converts carboxylic acids into their corresponding trifluoroethylamide derivatives, which can be more easily detected and quantified in various analytical techniques .
Safety and Hazards
The compound has been classified with the hazard statements H225-H302-H318 . This means it is highly flammable (H225), harmful if swallowed (H302), and causes serious eye damage (H318). The precautionary statements are P280-P305+P351+P338 , which involve wearing protective gloves/eye protection/face protection (P280), and specific measures to take if it gets in the eyes (P305+P351+P338).
Eigenschaften
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperazine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O2.ClH/c7-6(8,9)3-11-4(12)1-10-2-5(11)13;/h10H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKUWULSJLWIQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CN1)CC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)piperazine-2,6-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![3-Bromo-6,8-dichloro-imidazo[1,2-a]pyrazine](/img/structure/B1459695.png)